molecular formula C5H10ClNS B2509986 2-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 2155855-18-6

2-Thia-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2509986
CAS No.: 2155855-18-6
M. Wt: 151.65
InChI Key: LEVKHSRDBCIAFX-UHFFFAOYSA-N
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Description

Definition and General Characteristics of Spiro Compounds

Spiro compounds are bicyclic or polycyclic structures where two or more rings share a single atom, termed the spiro atom. In carbocyclic spiro systems, the spiro atom is a quaternary carbon, while heterocyclic variants incorporate non-carbon atoms (e.g., nitrogen, oxygen, sulfur) either as the spiro atom or within the rings. The rigidity of spiro systems reduces conformational entropy, enhancing interactions with biological targets.

Classification of Spiro Heterocyclic Systems

Spiro heterocycles are broadly categorized based on the nature of their rings and spiro atoms:

Category Description Example
Carbocyclic Rings contain only carbon atoms; spiro atom is a quaternary carbon. Spiropentane, spiro[5.5]und

Properties

IUPAC Name

2-thia-6-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVKHSRDBCIAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Sulfonylated Intermediates

The most widely documented route to 2-thia-6-azaspiro[3.3]heptane hydrochloride involves cyclization of sulfonylated precursors. A nine-step synthesis begins with 2,2-bis(bromomethyl)-1,3-propanediol, which undergoes sequential functionalization to introduce sulfur and nitrogen moieties. Critical steps include:

  • Sulfonylation : Treatment of the diol intermediate with methanesulfonyl chloride in dichloromethane and triethylamine yields a bis-sulfonate ester.
  • Cyclization : Heating the sulfonate ester in dimethylsulfoxide (DMSO) induces intramolecular nucleophilic substitution, forming the spiro-thiaza ring system.
  • Deprotection and Hydrochloride Formation : Acidic hydrolysis with hydrochloric acid removes protecting groups, yielding the final hydrochloride salt.

This method achieves an overall yield of 31% but requires meticulous control of reaction conditions to avoid byproducts.

Sodium Naphthalene-Mediated Deprotection

An alternative approach focuses on deprotecting tosyl-protected spiro precursors. In this method, 2-tosyl-2-azaspiro[3.3]heptane is treated with a sodium naphthalene solution in 1,2-dimethoxyethane. The strong reducing agent cleaves the tosyl group, liberating the free amine. Subsequent hydrochloride salt formation is achieved via titration with HCl. Key advantages include:

  • High Yield : 83% isolated yield after column purification.
  • Scalability : The reaction proceeds at room temperature, minimizing energy input.

However, sodium naphthalene’s air sensitivity necessitates inert atmosphere handling, complicating large-scale production.

Acid-Catalyzed Hydrolysis of Boc-Protected Intermediates

Boc (tert-butoxycarbonyl) protection strategies offer a balance between stability and ease of deprotection. In this route:

  • Boc Protection : The amine group of 2-thia-6-azaspiro[3.3]heptane is shielded using di-tert-butyl dicarbonate.
  • Cyclization : The protected intermediate undergoes acid-catalyzed cyclization in ethyl acetate, forming the spiro framework.
  • Hydrolysis : Trifluoroacetic acid (TFA) removes the Boc group, followed by HCl treatment to precipitate the hydrochloride salt.

This method avoids harsh reducing agents but requires stoichiometric acid, increasing waste generation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Sulfonylation-Cyclization 2,2-Bis(bromomethyl)-1,3-propanediol Sulfonylation, cyclization, hydrolysis 31% High purity; scalable Multi-step; moderate yield
Sodium Naphthalene 2-Tosyl-2-azaspiro[3.3]heptane Deprotection, salt formation 83% High yield; room-temperature conditions Air-sensitive reagents
Boc Protection Boc-protected amine Acid hydrolysis, cyclization 45–50% Mild conditions; avoids reductants Acid waste generation

Stability and Solubility Enhancements

Isolating 2-thia-6-azaspiro[3.3]heptane as a sulfonate or oxalate salt improves stability and solubility compared to the free base. For instance:

  • Sulfonate Salts : Exhibit 2–3× higher aqueous solubility, enabling use in polar solvents.
  • Oxalate Salts : Demonstrate superior crystallinity, facilitating storage and handling.

These salts are prepared by reacting the free base with equimolar sulfonic or oxalic acid in ethanol.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Selection : Ethyl acetate and dichloromethane are preferred for their low boiling points and ease of removal.
  • Catalyst Optimization : Triethylamine is used stoichiometrically to neutralize HCl byproducts during sulfonylation.
  • Purification : Silica gel chromatography remains standard, though crystallization from methanol/water mixtures offers a scalable alternative.

Chemical Reactions Analysis

Types of Reactions: 2-Thia-6-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds:
    • 2-Thia-6-azaspiro[3.3]heptane hydrochloride serves as a versatile building block in the synthesis of more complex spirocyclic compounds, which are essential in developing novel materials and pharmaceuticals .
  • Reactivity Studies:
    • The compound's unique structure allows for various chemical transformations, including oxidation to sulfoxides and sulfones, reduction to amines, and substitution reactions yielding diverse derivatives.

Biology

  • Enzyme Inhibition:
    • Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly in studies focusing on acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • Protein-Ligand Interactions:
    • The compound's ability to interact with specific molecular targets makes it valuable in studying protein-ligand interactions, aiding in the design of peptidomimetic drugs that mimic natural substrates .

Industrial Applications

  • Material Development:
    • The compound's unique properties have led to its use in developing new materials with specific functionalities, such as enhanced mechanical strength or chemical resistance .

Case Studies

StudyApplicationFindings
Radchenko et al.Antineoplastic AgentsReported the synthesis of derivatives that serve as selective ligands for various biological targets, demonstrating significant pharmacological activity .
Fang et al.Kinase InhibitorsEvaluated the activity of spirocyclic compounds against kinases CDK1, CDK2, CDK5, GSK-3, and PLK, highlighting their potential as therapeutic agents .
PMC StudyAcetylcholinesterase InhibitionDemonstrated that compounds derived from this compound showed promising inhibitory activity against acetylcholinesterase with implications for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The sulfur and nitrogen atoms play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs, highlighting differences in heteroatoms, substituents, and oxidation states:

Compound Name Heteroatoms/Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
2-Thia-6-azaspiro[3.3]heptane HCl S, N C₆H₁₁ClNS 165.68 1639838-89-3 Antibacterial intermediates
6-Amino-2-thiaspiro[3.3]heptane HCl S, N, NH₂ C₆H₁₂ClNS 165.68 1639838-89-3 Synthesized via 9-step route
6-Amino-2-oxa-spiro[3.3]heptane HCl O, N, NH₂ C₆H₁₁ClNO 113.16 1363381-78-5 Improved solubility due to oxa group
6,6-Difluoro-2-azaspiro[3.3]heptane HCl N, F C₆H₉ClF₂N 187.71 EN300-127289 Enhanced metabolic stability
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide HCl S(O₂), N C₅H₁₀ClNO₂S 183.66 1427388-39-3 Antibacterial activity
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate S, N, CF₃ 2C₆H₈F₃NS·C₂H₂O₄ 456.4 1980054-87-2 R&D applications, chiral building block

Key Observations :

  • Functional Groups: Amino (-NH₂) and fluorine substituents enhance hydrogen bonding and metabolic stability, respectively, critical for drug design .
  • Oxidation State : The 2,2-dioxide derivative (CAS: 1427388-39-3) exhibits increased polarity, influencing its antibacterial efficacy .

Physicochemical Properties

Property 2-Thia-6-azaspiro[3.3]heptane HCl 6-Amino-2-oxa-spiro[3.3]heptane HCl 2,2-Dioxide Derivative HCl
Boiling Point (°C) N/A 186.1 (predicted) N/A
Density (g/cm³) N/A 1.11 (predicted) N/A
Solubility High (hydrochloride salt) Moderate in polar solvents High (due to -SO₂ groups)
Storage Conditions 2–8°C 2–8°C 2–8°C

Notable Trends:

  • Hydrochloride salts generally exhibit superior solubility compared to free bases or hemioxalate forms .
  • Fluorinated and oxidized derivatives require stringent storage conditions to maintain stability .

Biological Activity

2-Thia-6-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular formula for this compound is C5H9NSHClC_5H_9NS\cdot HCl. Its structure allows for distinct interactions with biological targets, which can modulate various biochemical pathways.

Property Details
Molecular FormulaC5H9NSHClC_5H_9NS\cdot HCl
Molecular Weight155.65 g/mol
SolubilitySoluble in water and organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways. Its spirocyclic structure facilitates unique binding interactions that can modulate enzyme activity.
  • Receptor Interaction : It interacts with receptors, which can lead to changes in cellular signaling pathways and physiological responses.

The sulfur and nitrogen atoms in its structure are crucial for forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity to target molecules.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. Further investigations are necessary to confirm these effects and elucidate the mechanisms involved.
  • Pharmacological Applications : The compound serves as a scaffold for developing new drugs, particularly those targeting tuberculosis (e.g., TBI-223) and other infectious diseases. Its derivatives have shown promise in enhancing pharmacokinetic properties compared to traditional compounds .

Case Studies

Several studies highlight the potential applications of this compound:

  • Study on Tuberculosis Treatment : A recent study focused on synthesizing derivatives for tuberculosis treatment, demonstrating the compound's utility as a precursor in drug development. The synthesis route was optimized for efficiency, yielding high-purity products suitable for further biological testing .
  • Enzyme Targeting : Research has identified specific enzymes that are inhibited by the compound, suggesting potential therapeutic roles in treating diseases linked to these enzymes. For instance, studies on MAO-B inhibition have shown promising results, indicating that modifications to the core structure can enhance selectivity and potency against this target .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Thia-6-azaspiro[3.3]heptane hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors like 2,2-bis(bromomethyl)-1,3-propanediol with sulfonamides or via [2+2] cycloaddition of endocyclic alkenes. Key steps include ring closure under basic conditions (e.g., KOH/EtOH) and subsequent HCl treatment to form the hydrochloride salt. Optimizing reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) improves yields up to 31% .
  • Critical Parameters : Purification via recrystallization (ethanol/water) or chromatography ensures >98% purity. Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry .

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

  • Structural Analysis : The sulfur atom in the thia ring enhances rigidity and alters electronic properties (e.g., dipole moments), while the spirocyclic framework restricts conformational flexibility. X-ray crystallography confirms bond angles (~109.5°) and torsional strain, impacting solubility (logP ≈ 1.2) and stability .
  • Spectroscopic Characterization : 1^1H/13^13C NMR reveals distinct signals for the spiro junction (δ ~3.5 ppm for CH2_2 groups) and sulfur-induced deshielding effects .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Assay Design : Use kinase inhibition assays (e.g., CDK1/CDK2) to evaluate anticancer potential and radioligand binding assays (e.g., serotonin/dopamine receptors) for neuroactive profiling. IC50_{50} values are typically measured at 10–100 µM ranges .
  • Controls : Include piperidine derivatives (structural analogs) and positive controls (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Data Reconciliation : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) arise from assay conditions (pH, ionic strength) and enantiomeric purity. Chiral HPLC separation and enantioselective assays (e.g., SPR with immobilized targets) clarify stereochemical effects .
  • Case Study : A 2024 study found that racemic mixtures of 2-Thia-6-azaspiro[3.3]heptane derivatives showed nonspecific binding, while (R)-enantiomers exhibited 10-fold higher selectivity for GABAA_A receptors .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Formulation : Solubility is enhanced via co-solvents (PEG300/Tween 80) or salt formation (hemioxalate derivatives). For CNS targeting, logD optimization (target: 1.5–2.5) improves blood-brain barrier penetration .
  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify metabolic hotspots (e.g., sulfur oxidation). Fluorination at the 6-position reduces clearance rates by 40% .

Q. How does the sulfur atom in the thia ring modulate interactions with biological targets?

  • SAR Insights : The sulfur atom participates in hydrogen bonding (e.g., with kinase ATP pockets) and hydrophobic interactions. Comparative studies with 2-azaspiro[3.3]heptane (lacking sulfur) show a 3-fold decrease in CDK2 inhibition, highlighting sulfur’s role in binding .
  • Computational Modeling : Molecular docking (AutoDock Vina) reveals sulfur’s contribution to binding energy (−8.2 kcal/mol vs. −6.5 kcal/mol for non-sulfur analogs) .

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